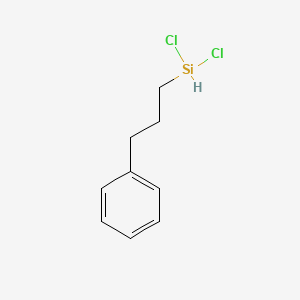
Dichloro(3-phenylpropyl)silane
Cat. No. B8083284
M. Wt: 219.18 g/mol
InChI Key: HHCAULAWARSHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04548690
Procedure details


The intermediate isomeric phenethylmethyldichlorosilane was prepared from methyldichorosilane and styrene using the method described by J. L. Speier at pages 435ff of ADVANCES IN ORGANOMETALLIC CHEMISTRY, Academic Press, Edited by F. G. A. Stone and R. West, 17 (1979). It contained approximately 65% of the 2-phenethyl isomer and 35% of the 1-phenethyl isomer.


[Compound]
Name
2-phenethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
1-phenethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
ORGANOMETALLIC
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][SiH:2]([Cl:4])[Cl:3].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH2:5]([CH2:1][SiH:2]([Cl:4])[Cl:3])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[SiH](Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
Step Two
[Compound]
|
Name
|
2-phenethyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
1-phenethyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
ORGANOMETALLIC
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC1=CC=CC=C1)C[SiH](Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
